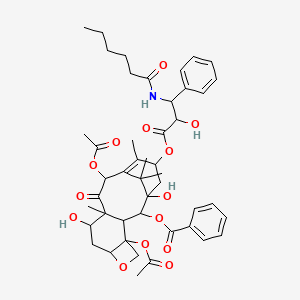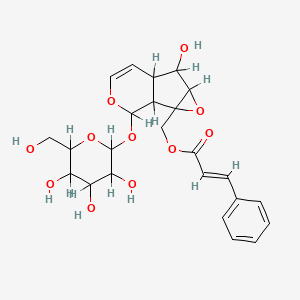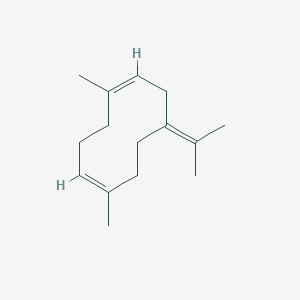
Taxol C
Descripción general
Descripción
Taxol C, commonly known as Paclitaxel, is a chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). It is widely used in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancers. Paclitaxel works by stabilizing microtubules, thereby inhibiting cell division and promoting apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Paclitaxel can be synthesized through several methods, including total synthesis and semi-synthesis. The total synthesis involves complex multi-step processes starting from simple organic molecules. due to the complexity and low yield, this method is not commonly used for industrial production.
The semi-synthesis of Paclitaxel involves the extraction of a precursor compound, 10-deacetylbaccatin III, from the needles of the European yew tree (Taxus baccata). This precursor is then chemically modified through a series of reactions, including esterification and oxidation, to produce Paclitaxel .
Industrial Production Methods
Industrial production of Paclitaxel primarily relies on the semi-synthetic route due to its higher yield and cost-effectiveness. The process involves the extraction of 10-deacetylbaccatin III, followed by its chemical modification to produce Paclitaxel. This method has been optimized to improve yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Paclitaxel undergoes various chemical reactions, including:
Oxidation: Paclitaxel can be oxidized to form different derivatives with varying biological activities.
Reduction: Reduction reactions can modify the functional groups in Paclitaxel, altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the Paclitaxel molecule, potentially enhancing its therapeutic efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various Paclitaxel derivatives with modified pharmacological properties. These derivatives are often studied for their potential to overcome drug resistance and improve therapeutic outcomes .
Aplicaciones Científicas De Investigación
Paclitaxel has a wide range of scientific research applications, including:
Chemistry: Paclitaxel is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It is used to study cell division, microtubule dynamics, and apoptosis.
Medicine: Paclitaxel is a cornerstone in cancer chemotherapy, used to treat various solid tumors.
Mecanismo De Acción
Paclitaxel exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the normal function of microtubules during cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The primary molecular targets of Paclitaxel are the microtubules, and its action involves the inhibition of mitotic spindle formation, chromosome segregation, and cell division .
Comparación Con Compuestos Similares
Similar Compounds
Docetaxel: A semi-synthetic analogue of Paclitaxel with a similar mechanism of action but differing in its chemical structure and pharmacokinetics.
Cabazitaxel: Another taxane derivative used in the treatment of prostate cancer, known for its ability to overcome resistance to other taxanes.
Uniqueness of Paclitaxel
Paclitaxel is unique due to its natural origin and its ability to stabilize microtubules effectively. Its semi-synthetic production method allows for large-scale manufacturing, making it widely available for clinical use. Additionally, Paclitaxel’s broad spectrum of activity against various cancers and its inclusion in combination therapies highlight its significance in oncology .
Propiedades
IUPAC Name |
[4,12-diacetyloxy-15-[3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHTXUBGUDGCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H57NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3-Propanetricarboxylicacid,1-[(1S,3S,9R,10S,12S)-13-amino-9,10,12-trihydroxy-1-[(1R,2R)-1-hydroxy-2-methylbutyl]-3-methyltridecyl]ester, (2R)-](/img/structure/B8236073.png)

![11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8236109.png)
![5,7-Dihydroxy-3-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8236117.png)
![(2R)-2,3-Bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl beta-D-galactopyranoside](/img/structure/B8236125.png)


![5,11-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8236140.png)
![(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B8236151.png)




